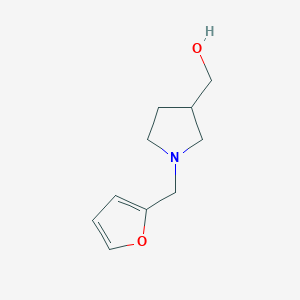![molecular formula C9H14N2O2 B1368480 3,9-Diazaspiro[5.5]undecane-2,4-dione CAS No. 24910-11-0](/img/structure/B1368480.png)
3,9-Diazaspiro[5.5]undecane-2,4-dione
Overview
Description
3,9-Diazaspiro[55]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between two nitrogen atoms and a dione functional group
Biochemical Analysis
Biochemical Properties
3,9-Diazaspiro[5.5]undecane-2,4-dione plays a significant role in biochemical reactions, particularly as a competitive antagonist of γ-aminobutyric acid type A receptors (GABAAR) . This interaction is crucial as it influences the inhibitory neurotransmission in the central nervous system. The compound’s interaction with GABAAR involves binding to the receptor sites, thereby inhibiting the receptor’s activity. This inhibition can modulate various physiological processes, including neuronal excitability and synaptic transmission.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By acting as a GABAAR antagonist, this compound can alter the signaling pathways that depend on GABAergic transmission. This alteration can lead to changes in gene expression patterns, affecting the synthesis of proteins involved in cellular metabolism and other critical functions . Additionally, the compound’s impact on cellular metabolism can influence energy production and utilization within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly GABAAR. The compound binds to the receptor’s active sites, preventing the binding of γ-aminobutyric acid (GABA) and thereby inhibiting the receptor’s function . This inhibition can lead to a decrease in chloride ion influx into neurons, reducing neuronal inhibition and potentially increasing neuronal excitability. Furthermore, this compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in gene transcription.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits low cellular membrane permeability, which can affect its bioavailability and efficacy over extended periods . Additionally, long-term exposure to the compound may lead to adaptive changes in cellular function, including alterations in receptor expression and signaling pathways.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects by modulating GABAergic transmission and influencing neuronal activity. At higher doses, this compound may induce toxic or adverse effects, including neurotoxicity and disruptions in normal physiological processes . Threshold effects observed in animal studies highlight the importance of precise dosage control to achieve desired outcomes while minimizing potential risks.
Metabolic Pathways
This compound is involved in specific metabolic pathways that determine its biotransformation and elimination. The compound interacts with various enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and the levels of metabolites within cells . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other biochemical compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its bioavailability and efficacy, influencing its overall biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazaspiro[5.5]undecane-2,4-dione typically involves the reaction of appropriate diamines with cyclic anhydrides. One common method includes the cyclization of a diamine with a cyclic anhydride under controlled conditions to form the spirocyclic structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,9-Diazaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3,9-Diazaspiro[5.5]undecane-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound’s interactions with biological macromolecules are of interest for understanding its potential therapeutic effects and mechanisms of action.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3,9-Diazaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride
- 9-methyl-3,9-diazaspiro[5.5]undecane-2,4-dione
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,9-diazaspiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-7-5-9(6-8(13)11-7)1-3-10-4-2-9/h10H,1-6H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZZHBXPMOVHCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640795 | |
| Record name | 3,9-Diazaspiro[5.5]undecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24910-11-0 | |
| Record name | 3,9-Diazaspiro[5.5]undecane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
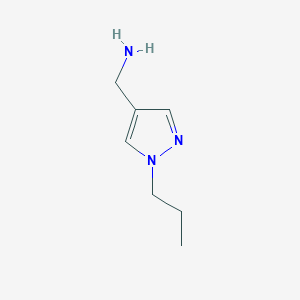
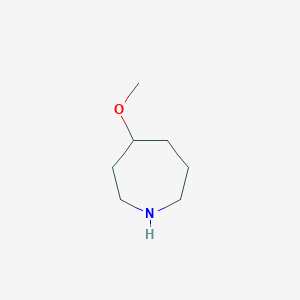
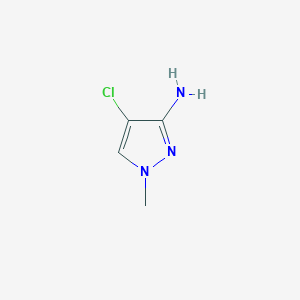
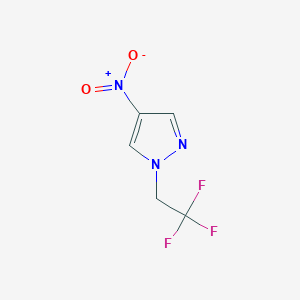

![5-[1-(4-tert-butylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1368417.png)
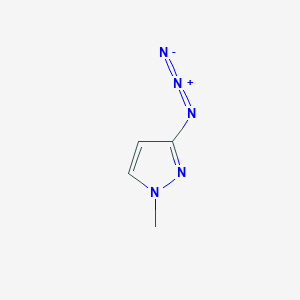
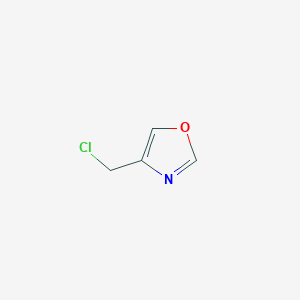
![{1-[(3-Methoxyphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1368428.png)
![{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1368429.png)

![2-Oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1368433.png)
![[1-(3-Methoxypropyl)pyrrolidin-3-yl]methanol](/img/structure/B1368435.png)
